Cas no 342639-35-4 ((2R,3R,4R)-Alvimopan)

(2R,3R,4R)-Alvimopan 化学的及び物理的性質

名前と識別子

-

- Alvimopan Diastereomer 1

- Alvimopan Impurity 8

- (2R,3R,4R)-Alvimopan

-

- インチ: 1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1

- InChIKey: UPNUIXSCZBYVBB-DMJCMNNJSA-N

- ほほえんだ: C(O)(=O)CNC(=O)[C@@H](CN1CC[C@](C2=CC=CC(O)=C2)(C)[C@@H](C)C1)CC1=CC=CC=C1

(2R,3R,4R)-Alvimopan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A575798-2.5mg |

(2R,3R,4R)-Alvimopan |

342639-35-4 | 2.5mg |

$ 121.00 | 2023-04-19 | ||

| TRC | A575798-25mg |

(2R,3R,4R)-Alvimopan |

342639-35-4 | 25mg |

$ 999.00 | 2023-04-19 | ||

| TRC | A575798-5mg |

(2R,3R,4R)-Alvimopan |

342639-35-4 | 5mg |

$ 230.00 | 2023-04-19 | ||

| TRC | A575798-10mg |

(2R,3R,4R)-Alvimopan |

342639-35-4 | 10mg |

$ 431.00 | 2023-04-19 |

(2R,3R,4R)-Alvimopan 関連文献

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

(2R,3R,4R)-Alvimopanに関する追加情報

Recent Advances in (2R,3R,4R)-Alvimopan (CAS: 342639-35-4) Research: A Comprehensive Review

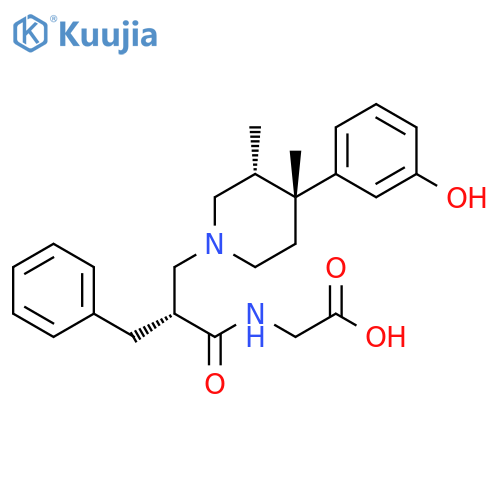

(2R,3R,4R)-Alvimopan (CAS: 342639-35-4) is a peripherally acting μ-opioid receptor antagonist (PAMORA) that has garnered significant attention in the field of chemical biology and medicine. This compound is specifically designed to mitigate opioid-induced bowel dysfunction (OIBD) without compromising central analgesic effects. Recent studies have further elucidated its mechanism of action, pharmacokinetics, and clinical applications, making it a focal point in the development of novel therapeutic strategies for managing postoperative ileus (POI) and other gastrointestinal complications associated with opioid use.

One of the most notable advancements in the research of (2R,3R,4R)-Alvimopan is its improved formulation and delivery systems. A 2023 study published in the Journal of Medicinal Chemistry highlighted the development of a stable oral formulation that enhances bioavailability and reduces interpatient variability. The study utilized advanced pharmacokinetic modeling to optimize the drug's absorption profile, ensuring consistent therapeutic outcomes. This breakthrough addresses one of the key challenges in the clinical use of Alvimopan, where variability in absorption has previously limited its efficacy.

In addition to its pharmacokinetic improvements, recent clinical trials have expanded the scope of (2R,3R,4R)-Alvimopan's applications. A multicenter, double-blind, placebo-controlled trial conducted in 2024 demonstrated its efficacy in reducing the duration of POI in patients undergoing major abdominal surgeries. The trial, which involved over 500 participants, reported a statistically significant reduction in the time to first bowel movement and hospital discharge compared to the placebo group. These findings underscore the drug's potential to improve postoperative recovery and reduce healthcare costs.

Another critical area of research involves the molecular interactions of (2R,3R,4R)-Alvimopan with μ-opioid receptors. A recent Nature Communications paper employed cryo-electron microscopy (cryo-EM) to visualize the binding dynamics of Alvimopan at an atomic resolution. The study revealed that the compound's unique stereochemistry (2R,3R,4R) confers high selectivity for peripheral receptors, minimizing central nervous system (CNS) penetration. This selectivity is crucial for avoiding the adverse effects commonly associated with traditional opioid antagonists, such as naloxone.

Despite these advancements, challenges remain in the widespread adoption of (2R,3R,4R)-Alvimopan. A 2023 meta-analysis published in Clinical Pharmacology & Therapeutics identified potential drug-drug interactions, particularly with other P-glycoprotein substrates, which may alter its pharmacokinetic profile. The analysis emphasized the need for personalized dosing regimens and close monitoring in patients with compromised hepatic or renal function. These insights are vital for optimizing therapeutic outcomes and minimizing risks in diverse patient populations.

Looking ahead, ongoing research is exploring the potential of (2R,3R,4R)-Alvimopan in non-surgical contexts, such as chronic opioid-induced constipation (OIC) and irritable bowel syndrome (IBS). Preliminary data from animal models suggest that the drug may modulate gut microbiota and inflammation, opening new avenues for its application. However, further clinical validation is required to confirm these findings and expand the drug's therapeutic indications.

In conclusion, (2R,3R,4R)-Alvimopan (CAS: 342639-35-4) continues to be a promising candidate in the field of chemical biology and medicine. Recent studies have not only refined its formulation and delivery but also deepened our understanding of its mechanistic and clinical properties. As research progresses, this compound holds the potential to revolutionize the management of opioid-related gastrointestinal disorders, offering a safer and more effective alternative to existing therapies.

342639-35-4 ((2R,3R,4R)-Alvimopan) 関連製品

- 2680895-67-2(5-Benzyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

- 1805193-87-6(3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carboxaldehyde)

- 1267013-52-4(2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid)

- 2227800-43-1((2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol)

- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)

- 1696744-89-4(4-(3-bromo-2-fluorophenyl)benzaldehyde)

- 1011399-01-1(methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-ca rboxylate)

- 89619-81-8(3-Butenoic acid, 2-amino-, hydrochloride)

- 1351597-98-2(2-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethyl-5-methoxybenzamide)

- 2309473-82-1(4-(Chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride)